molecular formula C12H17NO3 B14837617 3-Tert-butoxy-4-hydroxy-N-methylbenzamide

3-Tert-butoxy-4-hydroxy-N-methylbenzamide

Cat. No.: B14837617
M. Wt: 223.27 g/mol
InChI Key: SHNKZUMGPCTNRF-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-tert-butoxy-4-hydroxybenzoic acid with N-methylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-hydroxy-N-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Various nucleophiles can be used to substitute the tert-butoxy group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives with carbonyl groups.
  • Reduced derivatives with amine groups.
  • Substituted derivatives with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

3-Tert-butoxy-4-hydroxy-N-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-4-hydroxy-N-methylbenzamide is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-hydroxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-10-7-8(11(15)13-4)5-6-9(10)14/h5-7,14H,1-4H3,(H,13,15)

InChI Key

SHNKZUMGPCTNRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)C(=O)NC)O

Origin of Product

United States

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